1-(4-chlorophenyl)-3-[(1Z)-1-{[(2,6-dichlorophenyl)methoxy]amino}-2-(1H-1,2,4-triazol-1-yl)ethylidene]urea
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[(Z)-N-[(2,6-dichlorophenyl)methoxy]-C-(1,2,4-triazol-1-ylmethyl)carbonimidoyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl3N6O2/c19-12-4-6-13(7-5-12)24-18(28)25-17(8-27-11-22-10-23-27)26-29-9-14-15(20)2-1-3-16(14)21/h1-7,10-11H,8-9H2,(H2,24,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMGJIBXNNNOLNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CON=C(CN2C=NC=N2)NC(=O)NC3=CC=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)CO/N=C(/CN2C=NC=N2)\NC(=O)NC3=CC=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl3N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-chlorophenyl)-3-[(1Z)-1-{[(2,6-dichlorophenyl)methoxy]amino}-2-(1H-1,2,4-triazol-1-yl)ethylidene]urea (CAS Number: 339104-07-3) is a complex organic compound featuring a triazole moiety, which is known for its diverse biological activities. This compound consists of a urea functional group linked to a triazole ring and substituted with chlorophenyl and methoxy groups. Its structural complexity suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 453.7 g/mol. The structure includes notable features such as the triazole ring and chlorinated phenyl groups, which are often associated with enhanced biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 453.7 g/mol |
| CAS Number | 339104-07-3 |
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential as an antifungal , antibacterial , and anticancer agent. The triazole moiety is particularly noted for its ability to inhibit enzyme activity and disrupt cellular processes.
Antifungal Activity
The compound has shown promising antifungal properties, especially against pathogenic fungi. Its mechanism typically involves the inhibition of fungal cell membrane synthesis or function, similar to other triazole derivatives which target ergosterol biosynthesis.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria. The compound's ability to inhibit bacterial growth may be attributed to its interaction with bacterial enzymes critical for survival.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have indicated that it can induce apoptosis in cancer cells through mechanisms involving the inhibition of cell proliferation and modulation of signaling pathways related to cancer progression. For instance, compounds with similar structures have demonstrated cytotoxic effects on human malignant cell lines.
Case Studies
Several case studies have been conducted to explore the efficacy of this compound:
- Antiviral Activity : A study synthesized derivatives based on the triazole structure and tested them against Tobacco Mosaic Virus (TMV). Some derivatives exhibited up to 50% inhibition of TMV, suggesting that similar compounds may possess antiviral properties .
- Cytotoxicity Testing : In vitro studies showed that certain derivatives of this compound could effectively inhibit the growth of MCF-7 breast cancer cells and Bel-7402 liver cancer cells. The observed cytotoxicity was significantly higher compared to untreated controls .
- Mechanistic Studies : Research into the mechanism of action revealed that the compound binds to specific enzymes involved in metabolic pathways, leading to reduced cell division and increased apoptosis in targeted cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Differentiators
Research Findings and Challenges
- Synthetic Feasibility : Urea derivatives often face low yields (e.g., 30% for Compound 13) due to steric hindrance from bulky substituents . The target compound’s dichlorophenylmethoxy group may exacerbate this issue.
- Activity-Structure Relationships: While triazole and urea moieties enhance binding to fungal lanosterol demethylase, excessive halogenation (as in the target compound) may reduce solubility, necessitating formulation optimization .
- For example, pyrimidine-ureas () exhibit divergent activities despite structural overlap with triazole-ureas .
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule can be dissected into three primary fragments (Figure 1):
- 4-Chlorophenyl urea core
- (1Z)-Ethylidene bridge bearing the 1H-1,2,4-triazol-1-yl group
- (2,6-Dichlorophenyl)methoxyamino moiety
Key disconnections involve:
Stepwise Synthesis and Optimization
Synthesis of 4-Chlorophenyl Isocyanate Intermediate
The urea core is typically constructed via reaction of 4-chloroaniline with phosgene derivatives. Industrial-scale adaptations employ triphosgene in dichloromethane at 0–5°C to minimize side reactions:
$$
\text{4-Chloroaniline + Triphosgene} \xrightarrow{\text{CH}2\text{Cl}2, -5^\circ \text{C}} \text{4-Chlorophenyl Isocyanate} \quad (\text{Yield: 82–88\%})
$$
Critical Parameters :
Assembly of the (1Z)-Ethylidene-Triazole Fragment
The stereodefined ethylidene bridge is constructed through a two-step sequence:
Preparation of 1H-1,2,4-Triazole-1-acetaldehyde
Glyoxal is condensed with aminoguanidine bicarbonate under acidic conditions (HCl, EtOH, reflux):
$$
\text{Glyoxal + Aminoguanidine} \xrightarrow{\text{HCl, EtOH}} \text{1H-1,2,4-Triazole-1-acetaldehyde} \quad (\text{Yield: 67\%})
$$
Hydrazone Formation with Controlled Geometry
The aldehyde is reacted with (2,6-dichlorobenzyl)oxyamine hydrochloride in the presence of NaOAc buffer (pH 4.5–5.0) to favor Z-configuration via kinetic control:
$$
\text{Triazole-Acetaldehyde + (2,6-DCl-BnO)NH}_2\cdot\text{HCl} \xrightarrow{\text{NaOAc, EtOH}} \text{(Z)-Ethylidene Intermediate} \quad (\text{Yield: 58\%}, \text{Z:E = 9:1})
$$
Optimization Data :
| Parameter | Effect on Z:E Ratio |
|---|---|
| pH < 4.0 | E-Isomer dominant |
| pH 4.5–5.0 | Z:E = 9:1 |
| Temperature > 50°C | Decreased selectivity |
Alternative Synthetic Routes and Comparative Analysis
Microwave-Assisted Cyclocondensation
Recent advances utilize microwave irradiation to accelerate the hydrazone formation step (Table 1):
| Condition | Time | Yield (%) | Z:E Ratio |
|---|---|---|---|
| Conventional reflux | 6 h | 58 | 9:1 |
| Microwave (150 W) | 25 min | 63 | 8.5:1 |
| Microwave (300 W) | 12 min | 71 | 8:1 |
While microwave methods improve throughput, slight erosion in stereoselectivity necessitates post-synthetic purification.
Enzymatic Resolution for Stereochemical Purity
For applications requiring >99% Z-isomer, Candida antarctica lipase B (CAL-B) effectively resolves E/Z mixtures in hexane/2-propanol (85:15):
$$
\text{Racemic Mixture} \xrightarrow{\text{CAL-B, 37°C}} \text{(Z)-Isomer} \quad (\text{ee >99\%}, \text{Yield: 41\%})
$$
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Implementing flow chemistry for the isocyanate generation step enhances safety and yield:
Characterization and Quality Control
Spectroscopic Fingerprinting
Chiral HPLC Validation
Z-Isomer elutes at tR = 12.7 min (Chiralpak IA-3, hexane/EtOH 80:20, 1.0 mL/min).
Q & A
Basic Research Questions
What are the optimal synthetic routes and purification methods for this compound?
Methodological Answer:
The synthesis involves multi-step organic reactions. A common approach includes:
Chlorination : Start with 4-chloroaniline as a precursor for the chlorophenyl group .
Urea Formation : React with isocyanate derivatives under anhydrous conditions (e.g., using triethylamine as a base) to form the urea backbone .
Triazole Integration : Introduce the 1,2,4-triazole moiety via Huisgen cycloaddition or nucleophilic substitution, ensuring Z-configuration stereochemistry .
Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC to isolate the final product. Purity should be validated via HPLC (>95%) and NMR .
Which characterization techniques are critical for confirming the compound’s structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : - and -NMR to confirm substituent positions and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., urea C=O stretch at ~1650–1700 cm) .
- X-ray Crystallography (if crystalline): Resolve 3D structure and confirm Z-configuration .
How can researchers design initial biological activity screens for this compound?
Methodological Answer:
- Antifungal Assays : Test against Candida albicans using broth microdilution (CLSI M27 guidelines) to determine minimum inhibitory concentrations (MICs). Compare to fluconazole as a positive control .
- Anticancer Screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM). Include apoptosis markers (Annexin V/PI staining) .
- Selectivity : Test toxicity on non-cancerous cells (e.g., HEK293) to assess therapeutic index .
Advanced Research Questions
How can the mechanism of action be elucidated for this compound?
Methodological Answer:
- Enzyme Inhibition Studies : Use kinetic assays (e.g., fluorometric or colorimetric) to test inhibition of fungal lanosterol 14α-demethylase (CYP51) or human kinases (e.g., EGFR) .
- Structural Biology : Co-crystallize the compound with target proteins (e.g., CYP51) to resolve binding modes. Use docking simulations (AutoDock Vina) to predict interactions with triazole and urea moieties .
- Pathway Analysis : RNA-seq or proteomics to identify differentially expressed genes/proteins post-treatment .
What computational strategies optimize reaction design for structural analogs?
Methodological Answer:
- Reaction Path Search : Apply quantum chemical calculations (DFT at B3LYP/6-31G* level) to model intermediates and transition states .
- Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal solvents, catalysts, or temperatures for triazole incorporation .
- MD Simulations : Simulate stability of Z-configuration in varying solvents (e.g., DMSO vs. water) to guide synthetic conditions .
How should researchers address contradictions in biological activity data?
Methodological Answer:
- Reproducibility : Validate assays across independent labs using standardized protocols (e.g., CLSI guidelines for MICs) .
- Meta-Analysis : Aggregate data from multiple studies (e.g., MICs against C. albicans) to identify outliers or trends. Use statistical tools (e.g., ANOVA with Tukey’s post hoc test) .
- Structural Confounders : Check for batch-to-batch purity variations (HPLC) or stereochemical inconsistencies (chiral HPLC) .
What strategies improve selectivity in structural modifications?
Methodological Answer:
- SAR Studies : Systematically modify substituents (e.g., dichlorophenyl vs. methoxy groups) and test activity. Use Hansch analysis to correlate logP/electronic effects with potency .
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability and reduce off-target effects .
- Covalent Inhibitors : Incorporate electrophilic warheads (e.g., acrylamides) for irreversible binding to cysteine residues in target enzymes .
How can stability and degradation profiles be assessed under experimental conditions?
Methodological Answer:
- Forced Degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13). Monitor degradation via HPLC-MS .
- Kinetic Stability : Perform Arrhenius studies to predict shelf-life. Use LC-MS to identify degradation products (e.g., urea cleavage) .
- Solubility : Determine equilibrium solubility in PBS/DMSO mixtures using shake-flask method .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
